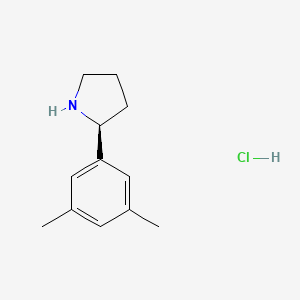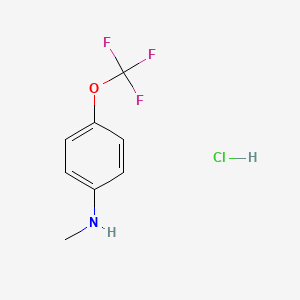
3-Phenyl-5-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-trifluoromethylbenzoic acid: is an organic compound with the molecular formula C14H9F3O2 It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing 3-Phenyl-5-trifluoromethylbenzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base.
Direct Fluorination: Another method involves the direct fluorination of a suitable precursor compound using reagents such as trifluoromethyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Phenyl-5-trifluoromethylbenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Applications De Recherche Scientifique
Chemistry: 3-Phenyl-5-trifluoromethylbenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Phenyl-2-trifluoromethylbenzoic acid
- 2-Phenyl-3-trifluoromethylbenzoic acid
- 5-Phenyl-4-trifluoromethylbenzoic acid
Comparison: 3-Phenyl-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the phenyl and trifluoromethyl groups on the benzoic acid core. This positioning can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJYLZDGQAZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673511 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214343-03-9 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)






![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)
